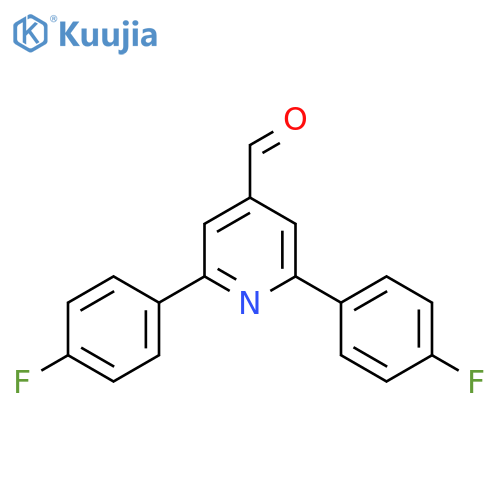Cas no 1159978-35-4 (2,6-Bis(4-fluorophenyl)isonicotinaldehyde)

1159978-35-4 structure
商品名:2,6-Bis(4-fluorophenyl)isonicotinaldehyde
CAS番号:1159978-35-4
MF:C18H11F2NO
メガワット:295.282851457596
CID:4908959
2,6-Bis(4-fluorophenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,6-bis(4-fluorophenyl)isonicotinaldehyde
- 2,6-Bis(4-fluorophenyl)pyridine-4-carbaldehyde
- 2,6-Bis(4-fluorophenyl)isonicotinaldehyde
-
- インチ: 1S/C18H11F2NO/c19-15-5-1-13(2-6-15)17-9-12(11-22)10-18(21-17)14-3-7-16(20)8-4-14/h1-11H
- InChIKey: OAFJRXYLCZDALT-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1C=C(C=O)C=C(C2C=CC(=CC=2)F)N=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 332
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 30
2,6-Bis(4-fluorophenyl)isonicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001710-250mg |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde |
1159978-35-4 | 95% | 250mg |
$950.60 | 2023-09-04 | |
| Alichem | A029001710-500mg |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde |
1159978-35-4 | 95% | 500mg |
$1668.15 | 2023-09-04 | |
| Alichem | A029001710-1g |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde |
1159978-35-4 | 95% | 1g |
$2866.05 | 2023-09-04 |
2,6-Bis(4-fluorophenyl)isonicotinaldehyde 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
1159978-35-4 (2,6-Bis(4-fluorophenyl)isonicotinaldehyde) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
